molecular formula C10H16O8 B13774332 [(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate

Cat. No.: B13774332
M. Wt: 264.23 g/mol
InChI Key: SMEGJBVQLJJKKX-HOTMZDKISA-N
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Description

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and acetate esters, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule containing multiple hydroxyl groups. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetate esters can be reduced to yield the corresponding alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and acetate groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.

Comparison with Similar Compounds

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H16O8

Molecular Weight

264.23 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C10H16O8/c1-4(11)16-3-6-7(13)8(14)9(10(15)18-6)17-5(2)12/h6-10,13-15H,3H2,1-2H3/t6-,7-,8+,9-,10-/m1/s1

InChI Key

SMEGJBVQLJJKKX-HOTMZDKISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)O)O

Origin of Product

United States

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